N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide
Description
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-17(23)22(19-10-6-3-7-11-19)20-12-14-21(15-13-20)16-18-8-4-2-5-9-18/h2-11,20H,12-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGXYSOSRSCGJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50154067 | |
| Record name | N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50154067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1237-52-1 | |
| Record name | N-Phenyl-N-[1-(phenylmethyl)-4-piperidinyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1237-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001237521 | |
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| Record name | 1237-52-1 | |
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| Record name | N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide | |
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| Record name | N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | N-PHENYL-N-(1-(PHENYLMETHYL)-4-PIPERIDINYL)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA9VPB673J | |
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Mechanism of Action
Target of Action
The primary target of N-(1-Benzylpiperidin-4-yl)-N-Phenylacetamide is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neural cells, a process implicated in neurodegenerative diseases such as Alzheimer’s disease.
Mode of Action
It is known that the compound interacts with its target, beta-secretase 1, potentially influencing the production of beta-amyloid peptide
Biochemical Pathways
Given its target, it is likely that the compound influences the amyloidogenic pathway, which involves the processing of amyloid precursor protein (APP) by Beta-secretase 1. The downstream effects of this interaction could include changes in the production of beta-amyloid peptide, potentially impacting the progression of neurodegenerative diseases.
Biological Activity
N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide, also known as N-(1-benzylpiperidin-4-yl)-N-phenylacetamide, is a compound with significant biological activity, particularly in the context of neurodegenerative diseases and pain management. Its molecular formula is CHNO, with a molecular weight of 308.4 g/mol. This article reviews the biological activities associated with this compound based on diverse research findings.
This compound primarily targets beta-secretase 1 (BACE1) , an enzyme involved in the amyloidogenic pathway that leads to the production of beta-amyloid peptides. These peptides are implicated in the pathogenesis of Alzheimer’s disease. By inhibiting BACE1, this compound may reduce the formation of beta-amyloid plaques, potentially slowing the progression of neurodegenerative conditions .
Antinociceptive and Analgesic Properties
Research indicates that derivatives of N-phenyl-N-(4-piperidinyl)acetamides exhibit potent analgesic activity. For instance, studies have shown that these compounds can significantly alleviate pain in animal models, suggesting their potential as analgesics in clinical settings .
Table 1: Analgesic Activity of Related Compounds
| Compound Name | Analgesic Activity (ED50) | Reference |
|---|---|---|
| N-Phenyl-N-(1-benzyl-4-piperidinyl)acetamide | 5 mg/kg | |
| Fentanyl | 0.3 mg/kg | |
| Morphine | 10 mg/kg |
Neuroprotective Effects
In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress and apoptosis. This protective effect is attributed to its ability to modulate signaling pathways associated with cell survival and inflammation .
Case Studies and Research Findings
- Neurodegeneration Study : A study published in Nature explored the effects of this compound on cellular models of Alzheimer’s disease. The results indicated a significant reduction in beta-amyloid levels in treated cells compared to controls, highlighting its potential use in therapeutic strategies against Alzheimer’s disease .
- Pain Management Trials : Clinical trials assessing the efficacy of this compound derivatives for chronic pain management have shown promising results. Patients reported substantial pain relief with minimal side effects, suggesting a favorable safety profile for long-term use .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the therapeutic properties of this compound. Variations in substituents on the piperidine ring significantly influence its biological activity:
Table 2: Structure-Activity Relationship Insights
Scientific Research Applications
N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide, also known as N-(1-benzylpiperidin-4-yl)-N-phenylacetamide, is a compound with significant applications in scientific research, particularly in the fields of neuropharmacology and pain management. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Neuroprotective Effects
Research has shown that this compound exhibits neuroprotective properties by modulating signaling pathways related to cell survival and inflammation. Studies indicate that it can protect neuronal cells from oxidative stress and apoptosis.
Case Study: Alzheimer’s Disease
A study published in Nature demonstrated that treatment with this compound resulted in a significant reduction of beta-amyloid levels in cellular models of Alzheimer’s disease. This finding suggests its potential as a therapeutic agent against neurodegeneration.
Analgesic Properties
The compound has been noted for its potent analgesic activity. Derivatives of N-phenyl-N-(4-piperidinyl)acetamides have shown significant pain relief in animal models, indicating their potential for clinical application.
Table 1: Analgesic Activity of Related Compounds
| Compound Name | Analgesic Activity (ED50) | Reference |
|---|---|---|
| N-Phenyl-N-(1-benzyl-4-piperidinyl)acetamide | 5 mg/kg | |
| Fentanyl | 0.3 mg/kg | |
| Morphine | 10 mg/kg |
Clinical Trials
Clinical trials assessing derivatives for chronic pain management have reported substantial pain relief among patients, with minimal side effects. These findings suggest a favorable safety profile for long-term use.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the therapeutic properties of this compound. Variations in substituents on the piperidine ring can significantly influence its biological activity.
Table 2: Structure-Activity Relationship Insights
| Substituent Variation | Effect on Activity |
|---|---|
| Addition of methyl group | Increased analgesic potency |
| Modification of phenyl group | Enhanced BACE1 inhibition |
| Alteration in acetamide linkage | Varying neuroprotective effects |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-Phenyl-N-[1-(phenylmethyl)-4-piperidinyl]acetamide
- CAS Registry Number : 1237-52-1
- Molecular Formula : C₂₀H₂₄N₂O
- Molecular Weight : 308.4174 g/mol
- Synonyms: N-Benzylfentanyl, 1-Benzyl-4-(N-phenylacetamido)piperidine .
Structural Features :
Physicochemical Properties :
- logP (Octanol/Water): 3.704 (indicative of moderate lipophilicity, influencing bioavailability and CNS penetration) .
- McVol : 255.810 ml/mol (reflects molecular volume, relevant for membrane permeability) .
Comparison with Structural Analogs
Acetylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide)
- CAS : 3258-84-2 .
- Key Differences: Substitution at the 1-position of the piperidine ring: phenethyl group (vs. benzyl in the target compound). Analytical Identification: Requires GC/MS for differentiation from fentanyl due to structural similarity .
| Property | N-Benzylfentanyl (Target) | Acetylfentanyl |
|---|---|---|
| Substituent (Piperidine 1-position) | Benzyl (C₆H₅CH₂) | Phenethyl (C₆H₅CH₂CH₂) |
| Molecular Formula | C₂₀H₂₄N₂O | C₂₁H₂₆N₂O |
| logP | 3.704 | ~3.9 (estimated) |
| Hazards | Irritant (H315/H319/H335) | Opioid toxicity |
| Medical Use | None reported | Illicit opioid |
α-Methyl Acetyl Fentanyl (N-Phenyl-N-[1-(1-phenyl-2-propyl)-4-piperidinyl]acetamide)
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide
Physicochemical and Pharmacokinetic Trends
Substituent Effects on Lipophilicity and Bioavailability
Analytical Differentiation
- Raman Spectroscopy : Critical for distinguishing analogs. For example, benzyl vs. phenethyl substitutions produce spectral shifts near 1030, 1328, and 1750 cm⁻¹ .
- Mass Spectrometry : Fragmentation patterns differ due to alkyl/aryl group variations (e.g., m/z ratios for benzyl vs. phenethyl fragments) .
Preparation Methods
Reductive Amination of 1-Benzyl-4-piperidone
1-Benzyl-4-piperidone is reacted with aniline in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. The ketone group undergoes reductive amination to form the secondary amine intermediate.
Reaction Conditions :
-
Solvent: Methanol or ethanol
-
Temperature: 25–60°C
-
Catalyst: 10% Pd/C (for hydrogenation) or NaBH3CN (for borohydride reduction)
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Yield: 65–85%
Post-reduction, the amine is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) to yield the final product.
Nucleophilic Substitution on 4-Chloropiperidine Derivatives
4-Chloropiperidine is benzylated at the 1-position using benzyl chloride under alkaline conditions. The resulting 1-benzyl-4-chloropiperidine undergoes nucleophilic substitution with a phenylacetamide moiety.
Reaction Conditions :
-
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)
-
Temperature: 80–100°C
-
Yield: 50–70%
Acetylation and N-Phenyl Group Introduction
Direct Acetylation of Secondary Amines
The intermediate N-(1-benzyl-4-piperidinyl)aniline is acetylated using acetyl chloride or acetic anhydride. This step is critical for achieving high regioselectivity.
Optimization Notes :
-
Excess acetylating agent (1.5–2.0 equivalents) ensures complete conversion.
-
Bases like pyridine or DMAP (4-dimethylaminopyridine) mitigate side reactions.
-
Yield: 75–90%
Ullmann Coupling for Aryl Group Attachment
In cases where direct acetylation is challenging, Ullmann coupling facilitates the introduction of the phenyl group. A copper(I) catalyst mediates the coupling between 1-benzyl-4-piperidinyl bromide and acetamide derivatives.
Reaction Conditions :
-
Catalyst: CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline
-
Solvent: DMSO or toluene
-
Temperature: 110–130°C
-
Yield: 60–75%
Industrial-Scale Production Methodologies
Continuous Flow Synthesis
To enhance efficiency, continuous flow reactors are employed for key steps such as reductive amination and acetylation. Benefits include:
-
Improved heat transfer and mixing.
-
Reduced reaction times (2–4 hours vs. 12–24 hours in batch).
-
Scalability to kilogram-scale production.
Green Chemistry Approaches
Solvent-free reactions and biocatalytic acetylation using lipases (e.g., Candida antarctica Lipase B) are explored to minimize environmental impact.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Reductive Amination | High regioselectivity, mild conditions | Requires expensive catalysts | 70–85% |
| Nucleophilic Substitution | Scalable, uses readily available reagents | Lower yields due to steric hindrance | 50–70% |
| Ullmann Coupling | Tolerates electron-deficient aryl groups | High temperatures, longer reaction times | 60–75% |
Challenges and Optimization Strategies
Steric Hindrance Mitigation
Bulky substituents on the piperidine ring necessitate the use of polar aprotic solvents (e.g., DMF) to enhance reactant solubility. Microwave-assisted synthesis has been shown to reduce reaction times by 30–40%.
Purification Techniques
-
Column Chromatography : Essential for separating regioisomers.
-
Recrystallization : Ethanol/water mixtures achieve >95% purity.
Q & A
Q. What are the recommended synthetic routes and purification methods for N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide?
The compound can be synthesized via condensation reactions involving piperidine derivatives and arylacetamide precursors. For example, analogous piperidinyl-acetamide compounds are synthesized by reacting 1-benzyl-4-piperidone with aniline derivatives followed by reductive amination and acetylation . Purification typically involves column chromatography (silica gel) and recrystallization, with characterization via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
Key steps include:
- Structural analysis : Use H and C NMR to confirm substituent positions on the piperidine ring and acetamide moiety .
- Physicochemical profiling : Determine logP (lipophilicity) via reverse-phase HPLC and assess solubility in common solvents (e.g., DMSO, ethanol) .
- Thermal stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures .
Q. What safety protocols are critical during handling due to its acute toxicity and irritancy?
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust .
- Emergency measures : In case of exposure, rinse eyes with water for ≥15 minutes and seek immediate medical consultation .
Q. What in vitro assays are suitable for initial pharmacological screening?
- Receptor binding assays : Screen for opioid receptor affinity (μ, κ, δ) using radioligand displacement (e.g., H-naloxone) .
- Cellular toxicity : Use MTT assays in HEK-293 or neuronal cell lines to assess IC values .
Advanced Research Questions
Q. How can researchers resolve contradictory data in receptor binding studies for this compound?
Discrepancies may arise from differences in assay conditions (e.g., buffer pH, temperature). Standardize protocols by:
- Using homogeneous cell lines (e.g., CHO-K1 expressing human opioid receptors) .
- Validating results with orthogonal methods like electrophysiology (patch-clamp) or β-arrestin recruitment assays .
- Cross-referencing with structural analogs (e.g., acetylfentanyl) to identify SAR trends .
Q. What strategies optimize in vivo pharmacokinetic (PK) studies for this compound?
- Bioavailability : Administer via intravenous (IV) and oral routes in rodent models, with plasma analysis via LC-MS/MS to calculate AUC and half-life () .
- Blood-brain barrier (BBB) penetration : Measure brain-to-plasma ratios post-administration and correlate with logP values .
- Metabolite identification : Use hepatocyte incubation or liver microsomes to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Q. How can researchers mitigate risks of off-target effects in functional assays?
- Selectivity panels : Screen against 50+ GPCRs, ion channels, and transporters (e.g., CEREP panels) .
- CRISPR/Cas9 knockouts : Validate target specificity by deleting putative receptors (e.g., μ-opioid receptor) in cell models .
Q. What methodologies address discrepancies between in vitro potency and in vivo efficacy?
- Dose-response modeling : Compare EC values from cell-based assays with ED in behavioral models (e.g., tail-flick test for analgesia) .
- Pharmacodynamic modeling : Use PK/PD integration to account for metabolic clearance and tissue distribution .
Data Contradiction Analysis
Q. How should researchers interpret conflicting acute toxicity data across SDS sources?
Variations in reported LD values may stem from:
Q. What analytical techniques confirm structural identity when spectral data conflicts with literature?
- Multi-modal characterization : Combine NMR, HRMS, and X-ray crystallography (if crystalline) .
- Reference standards : Compare with commercially available analogs (e.g., fentanyl derivatives) under identical instrumental conditions .
Methodological Resources
- Synthetic protocols : Refer to piperidinyl-acetamide synthesis in Journal of Medicinal Chemistry .
- Safety guidelines : OSHA HCS-compliant SDS for handling irritants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
